7-cyclopropyl-1-ethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid
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Overview
Description
7-Cyclopropyl-1-ethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family. This compound features a pyridine ring fused to a pyrimidine ring, with additional functional groups such as a cyclopropyl group, an ethyl group, and a carboxylic acid moiety. Its intricate structure makes it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-cyclopropyl-1-ethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid typically involves multiple steps, starting from simpler precursor molecules. One common approach is the cyclization of appropriately substituted pyridine derivatives under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, high temperatures, and prolonged reaction times to achieve the desired cyclization and functional group transformations.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity while minimizing waste and byproducts.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. These reactions are often employed to modify its structure or to synthesize derivatives with different biological or chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, in the presence of a suitable solvent.
Addition: Addition reactions may involve the use of organometallic reagents or other electrophiles to add new functional groups to the compound.
Major Products Formed: The reactions mentioned above can lead to the formation of various derivatives, including oxidized, reduced, or substituted versions of the original compound. These derivatives may exhibit different physical, chemical, or biological properties, making them useful in different applications.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, 7-cyclopropyl-1-ethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid and its derivatives are studied for their potential biological activities. These compounds may exhibit antimicrobial, antiviral, or anticancer properties, making them candidates for drug development.
Medicine: In the medical field, this compound is investigated for its therapeutic potential. Its derivatives may be developed into drugs for treating various diseases, including infections, cancers, and inflammatory conditions.
Industry: In industry, this compound is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its ability to undergo various chemical reactions makes it valuable in the synthesis of a wide range of products.
Mechanism of Action
The mechanism by which 7-cyclopropyl-1-ethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid exerts its effects depends on its specific biological target. For example, if it acts as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membranes. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
7-Cyclopropyl-1-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid
7-Ethoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole derivatives
Uniqueness: 7-Cyclopropyl-1-ethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid is unique due to its specific combination of functional groups and structural features. These differences may result in distinct biological activities and chemical properties compared to similar compounds.
Properties
IUPAC Name |
7-cyclopropyl-1-ethyl-2,4-dioxopyrido[2,3-d]pyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c1-2-16-10-9(11(17)15-13(16)20)7(12(18)19)5-8(14-10)6-3-4-6/h5-6H,2-4H2,1H3,(H,18,19)(H,15,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKBBEVJIBGVPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=CC(=N2)C3CC3)C(=O)O)C(=O)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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